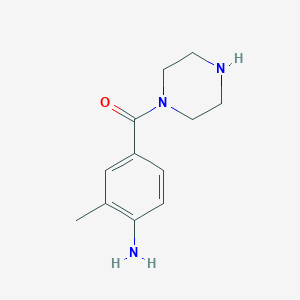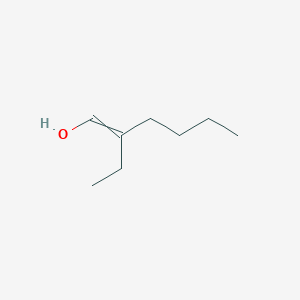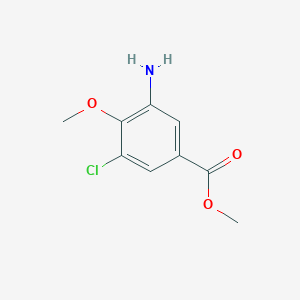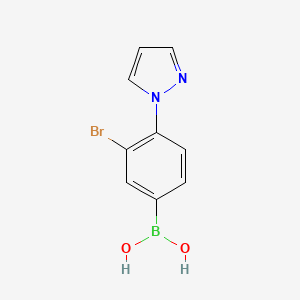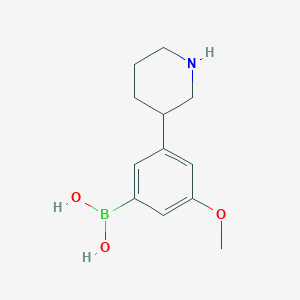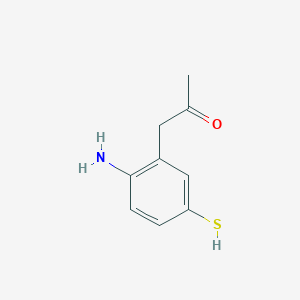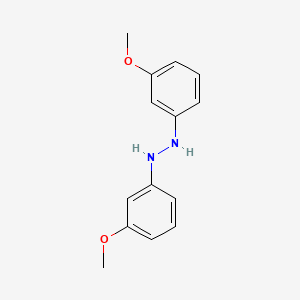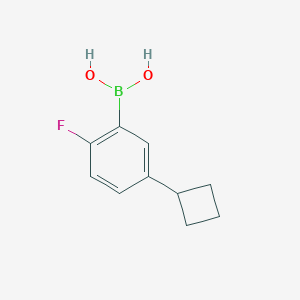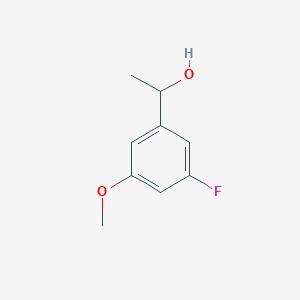
1-(3-Fluoro-5-methoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-5-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-(3-Fluoro-5-methoxyphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-5-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium fluoride (KF) in polar aprotic solvents.
Major Products Formed
Oxidation: 1-(3-Fluoro-5-methoxyphenyl)ethanone.
Reduction: 1-(3-Fluoro-5-methoxyphenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Fluoro-5-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Fluoro-4-methoxyphenyl)ethanol
- 1-(3-Fluoro-5-methoxyphenyl)ethanone
- 1-(3-Fluoro-5-methoxyphenyl)ethane
Uniqueness
1-(3-Fluoro-5-methoxyphenyl)ethanol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11FO2 |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
1-(3-fluoro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-6,11H,1-2H3 |
Clé InChI |
RSLRLSBJBPTWJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC(=C1)F)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)
